REACTION_CXSMILES
|
O=[C:2]([CH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)[CH2:3][C:4]#[N:5].C(C1C=C(N)[O:17][N:16]=1)(C)C>>[O:9]1[CH2:10][CH2:11][CH:6]([C:2]2[CH:3]=[C:4]([NH2:5])[O:17][N:16]=2)[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NOC(=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1=NOC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |